molecular formula C16H25NO2 B1451183 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol CAS No. 14446-64-1

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol

Cat. No.: B1451183
CAS No.: 14446-64-1
M. Wt: 263.37 g/mol
InChI Key: MVKGDHBJUOEZQS-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is an organic compound with the molecular formula C16H25NO2. It is a phenolic compound characterized by the presence of two tert-butyl groups and a methoxyiminomethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Scientific Research Applications

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol has several scientific research applications:

    Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: The compound is studied for its potential antioxidant effects in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant properties.

    Industry: It is used as a stabilizer in various industrial products to enhance their shelf life.

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed and causes serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

Biochemical Analysis

Biochemical Properties

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. The compound is known to interact with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species. Additionally, this compound binds to proteins involved in cellular signaling pathways, modulating their function to protect cells from oxidative damage .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to upregulate the expression of antioxidant genes, leading to increased production of protective enzymes. Furthermore, this compound affects cellular metabolism by enhancing mitochondrial function and reducing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, inhibiting or activating their function. For example, this compound inhibits the activity of pro-oxidant enzymes, reducing the production of reactive oxygen species. Additionally, it activates antioxidant enzymes, enhancing their ability to neutralize oxidative stress. The compound also modulates gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal laboratory conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound maintains its antioxidant activity over extended periods, providing sustained protection against oxidative stress. Its effectiveness may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective effects by reducing oxidative stress and enhancing antioxidant defenses. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound is metabolized by liver enzymes, including cytochrome P450, which converts it into various metabolites. These metabolites can further interact with cellular components, influencing metabolic processes and contributing to the compound’s overall effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its lipophilic nature. It is also transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its protective effects against oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-Ditert-butylphenol as the primary starting material.

    Reaction with Formaldehyde: The phenol is reacted with formaldehyde in the presence of a base to form the corresponding hydroxymethyl derivative.

    Methoxylation: The hydroxymethyl derivative is then treated with methanol and an acid catalyst to introduce the methoxy group, forming the methoxyiminomethyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The methoxyiminomethyl group can be reduced to the corresponding amine.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions are typically carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Quinones are the major products formed during oxidation.

    Reduction: Amines are the primary products of reduction reactions.

    Substitution: Various substituted derivatives are formed depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Ditert-butyl-4-methylphenol:

    2,6-Ditert-butyl-4-methoxyphenol: Known for its antioxidant properties, similar to the compound .

Uniqueness

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is unique due to the presence of the methoxyiminomethyl group, which enhances its antioxidant properties compared to other similar compounds. This structural difference allows it to have distinct reactivity and applications in various fields.

Properties

IUPAC Name

2,6-ditert-butyl-4-(methoxyiminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKGDHBJUOEZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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